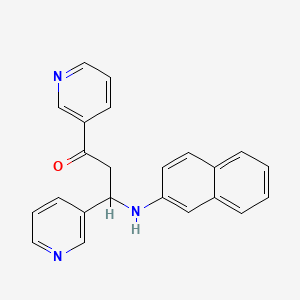![molecular formula C18H27ClN2O B6003951 2-[4-(3-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6003951.png)
2-[4-(3-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol, also known as Trazodone, is a psychoactive drug that is used to treat depression, anxiety, and insomnia. It was first synthesized in the 1960s and was approved for medical use in the United States in 1981. Trazodone belongs to a class of drugs called serotonin receptor antagonists and reuptake inhibitors (SARIs).
Wirkmechanismus
2-[4-(3-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol works by blocking the reuptake of serotonin in the brain, which increases the levels of serotonin in the synapse. It also acts as an antagonist at the 5-HT2A receptor, which is thought to contribute to its sedative effects. 2-[4-(3-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol has a weak affinity for other receptors such as alpha-adrenergic, histamine H1, and muscarinic receptors.
Biochemical and Physiological Effects
2-[4-(3-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. It also has anxiolytic and sedative effects, which may contribute to its effectiveness in treating anxiety and insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(3-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol has a number of advantages for lab experiments. It is a well-studied drug with a known mechanism of action, which makes it a useful tool for studying the role of serotonin in the brain. It is also relatively safe and has few side effects, which makes it a good choice for use in animal studies.
However, there are also some limitations to using 2-[4-(3-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol in lab experiments. It has a relatively short half-life, which means that it may need to be administered multiple times during an experiment. It also has a number of off-target effects, which may complicate the interpretation of results.
Zukünftige Richtungen
There are a number of future directions for research on 2-[4-(3-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol. One area of interest is its potential use in the treatment of other psychiatric disorders such as bipolar disorder and PTSD. Another area of interest is the development of new SARIs that are more selective for the serotonin receptor. Finally, there is also interest in the development of new drugs that target other neurotransmitter systems, such as the glutamate system, for the treatment of depression and anxiety.
Conclusion
In conclusion, 2-[4-(3-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol is a well-studied psychoactive drug that has been shown to be effective in the treatment of depression, anxiety, and insomnia. It works by blocking the reuptake of serotonin in the brain and acts as an antagonist at the 5-HT2A receptor. 2-[4-(3-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol has a number of advantages for lab experiments, but also has some limitations. There are a number of future directions for research on 2-[4-(3-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol, including its potential use in the treatment of other psychiatric disorders and the development of new SARIs and other drugs for the treatment of depression and anxiety.
Synthesemethoden
The synthesis of 2-[4-(3-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol involves the reaction of 3-chlorobenzyl chloride with cyclopentylmagnesium bromide to form 3-chlorobenzylcyclopentylcarbinol. This intermediate is then reacted with piperazine to form 2-[4-(3-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol.
Wissenschaftliche Forschungsanwendungen
2-[4-(3-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol has been extensively studied for its use in the treatment of depression, anxiety, and insomnia. It has also been studied for its potential use in the treatment of other psychiatric disorders such as bipolar disorder, schizophrenia, and post-traumatic stress disorder (PTSD). 2-[4-(3-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol has been shown to be effective in treating depression and anxiety in both adults and children.
Eigenschaften
IUPAC Name |
2-[4-[(3-chlorophenyl)methyl]-1-cyclopentylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O/c19-16-5-3-4-15(12-16)13-20-9-10-21(17-6-1-2-7-17)18(14-20)8-11-22/h3-5,12,17-18,22H,1-2,6-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJMFJJXMXCEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}urea](/img/structure/B6003868.png)
![N-(5-chloro-2-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B6003875.png)
![N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide](/img/structure/B6003877.png)
![3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6003895.png)

![1-(2-methoxyethyl)-N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B6003900.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(4-fluorobenzyl)-N-methylmethanamine](/img/structure/B6003906.png)
![1-(4-chloro-3-methylphenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6003912.png)
![2-[(3-chloro-2-methylphenyl)imino]-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6003914.png)


![2-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-thiazole](/img/structure/B6003931.png)
![2-{1-(2,2-dimethylpropyl)-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6003936.png)
![(1R*,3s,6r,8S*)-4-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B6003944.png)